molecular formula C9H6FN3O B1447837 4-Fluoro-6-methoxy-1H-indazole-3-carbonitrile CAS No. 1260386-10-4

4-Fluoro-6-methoxy-1H-indazole-3-carbonitrile

Cat. No.: B1447837
CAS No.: 1260386-10-4
M. Wt: 191.16 g/mol
InChI Key: HQTQDTHGVWGNHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-6-methoxy-1H-indazole-3-carbonitrile is a fluorinated indazole derivative with a methoxy group at the 6th position and a cyano group at the 3rd position

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with commercially available starting materials such as 4-fluoroaniline and methoxyacetic acid.

  • Reaction Steps:

  • Industrial Production Methods: On an industrial scale, the synthesis is optimized for higher yields and purity. This often involves the use of catalysts and specific reaction conditions to ensure the efficient formation of the desired product.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often involving oxidizing agents such as potassium permanganate or chromic acid.

  • Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Substitution reactions, particularly nucleophilic substitution, are common. Reagents like alkyl halides or sulfonates can be used to introduce various substituents at different positions on the indazole ring.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)

  • Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

  • Substitution: Alkyl halides, sulfonates, strong bases

Major Products Formed:

  • Oxidation: Various oxidized derivatives of the indazole ring

  • Reduction: Reduced forms of the compound, often leading to the formation of amines or alcohols

  • Substitution: Substituted indazole derivatives with different functional groups

Scientific Research Applications

Chemistry: 4-Fluoro-6-methoxy-1H-indazole-3-carbonitrile is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The compound has shown potential biological activities, including antimicrobial, antiviral, and anticancer properties. It can be used in the development of new drugs and therapeutic agents.

Medicine: Research has indicated that derivatives of this compound may have applications in treating various diseases. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which 4-Fluoro-6-methoxy-1H-indazole-3-carbonitrile exerts its effects involves interactions with specific molecular targets. The fluorine and methoxy groups enhance its binding affinity to receptors and enzymes, leading to biological responses. The cyano group plays a crucial role in the compound's reactivity and stability.

Molecular Targets and Pathways:

  • Receptors: The compound may bind to various receptors, including G-protein-coupled receptors (GPCRs) and enzyme-linked receptors.

  • Enzymes: It can inhibit or activate certain enzymes, leading to downstream effects in biological pathways.

Comparison with Similar Compounds

  • 4-Fluoro-1H-indazole-3-carbonitrile: Lacks the methoxy group

  • 6-Methoxy-1H-indazole-3-carbonitrile: Lacks the fluorine atom

  • 1H-Indazole-3-carbonitrile: Neither fluorine nor methoxy group present

Uniqueness: The presence of both fluorine and methoxy groups in 4-Fluoro-6-methoxy-1H-indazole-3-carbonitrile enhances its biological activity and chemical reactivity compared to its analogs. This combination of functional groups provides a unique profile that can be exploited in various applications.

Properties

IUPAC Name

4-fluoro-6-methoxy-1H-indazole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FN3O/c1-14-5-2-6(10)9-7(3-5)12-13-8(9)4-11/h2-3H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQTQDTHGVWGNHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=C1)F)C(=NN2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Fluoro-6-methoxy-1H-indazole-3-carbonitrile
Reactant of Route 2
Reactant of Route 2
4-Fluoro-6-methoxy-1H-indazole-3-carbonitrile
Reactant of Route 3
Reactant of Route 3
4-Fluoro-6-methoxy-1H-indazole-3-carbonitrile
Reactant of Route 4
Reactant of Route 4
4-Fluoro-6-methoxy-1H-indazole-3-carbonitrile
Reactant of Route 5
Reactant of Route 5
4-Fluoro-6-methoxy-1H-indazole-3-carbonitrile
Reactant of Route 6
Reactant of Route 6
4-Fluoro-6-methoxy-1H-indazole-3-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.